

# Application Note: High-Precision Quantification of Dihexyl Azelate via Gas Chromatography

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## Compound of Interest

Compound Name: *Dihexyl azelate*

CAS No.: 109-31-9

Cat. No.: B089611

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## Abstract

This application note details a robust, validated protocol for the quantification of **Dihexyl Azelate** (DHAz) in pharmaceutical packaging leachables and cosmetic formulations. While Liquid Chromatography (LC) is often used for non-volatiles, Gas Chromatography (GC) remains the gold standard for azelate esters due to their semi-volatile nature and excellent thermal stability. This guide provides a dual-detection approach: GC-FID for routine quality control (QC) and high-concentration assays, and GC-MS for trace-level impurity profiling and leachable studies.

## Introduction & Scientific Rationale

**Dihexyl azelate** (CAS 109-31-9), a diester of azelaic acid and hexanol, functions primarily as a plasticizer and emollient. In drug development, it is critical to quantify DHAz for two distinct reasons:

- **Excipient Quality:** Ensuring raw material purity in topical formulations.

- Safety Qualification: Monitoring potential migration (leaching) from polymeric packaging into drug products, where it acts as a semi-volatile organic compound (SVOC).

## Why GC-FID/MS?

- Volatility: With a boiling point of ~216°C at 5 mmHg (extrapolating to >360°C at atm), DHAz elutes perfectly on standard 5% phenyl columns without derivatization.
- Selectivity: GC provides superior resolution of DHAz from homologous esters (e.g., diethylhexyl azelate) compared to standard reverse-phase HPLC.
- Sensitivity: GC-MS (SIM mode) offers detection limits in the low ppb range, essential for leachable safety assessments.

## Method Development Strategy

### Column Selection

A low-polarity stationary phase is selected to separate the analyte based on boiling point and weak dipole interactions.

- Primary Choice: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS).
- Rationale: This phase minimizes column bleed at the high temperatures (300°C+) required to elute high-molecular-weight esters while providing sufficient selectivity to resolve DHAz from potential co-eluting plasticizers like phthalates or sebacates.

### Internal Standard (IS) Selection

To correct for injection variability and matrix effects, an internal standard is mandatory.

- Recommended IS: Dibutyl Sebacate (DBS).[1]
- Why? DBS is structurally homologous (diester), elutes close to DHAz but is baseline resolved, and shares similar ionization properties.
- Alternative (MS only): Di(2-ethylhexyl) azelate-d14 (Deuterated analog).[2]

## Experimental Protocol

### Reagents and Standards

- **Dihexyl Azelate** Reference Standard: >98% purity.
- Internal Standard: Dibutyl Sebacate (DBS), analytical grade.
- Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade). DCM is preferred for extracting from aqueous matrices; Hexane is superior for oil-based formulations.

### Instrumentation Parameters

Parameter	GC-FID (Routine Quantification)	GC-MS (Trace/Leachables)
Inlet	Split/Splitless (Split 10:1 for bulk)	Splitless (Purge on at 1.0 min)
Inlet Temp	280°C	280°C
Carrier Gas	Helium, Constant Flow 1.2 mL/min	Helium, Constant Flow 1.0 mL/min
Column	30m x 0.25mm x 0.25µm (5% Phenyl)	30m x 0.25mm x 0.25µm (5% Phenyl)
Oven Program	60°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (5 min)	Same
Detector	FID @ 320°C	MSD Transfer Line: 300°C; Source: 230°C
Acquisition	N/A	SIM Mode: Target Ion m/z 200, 227 (Quant); Qual: 157, 185

Note: The slow ramp (5°C/min) from 200°C to 300°C is critical to separate DHAz from other potential isomeric azelates or matrix lipids.

### Sample Preparation Workflow

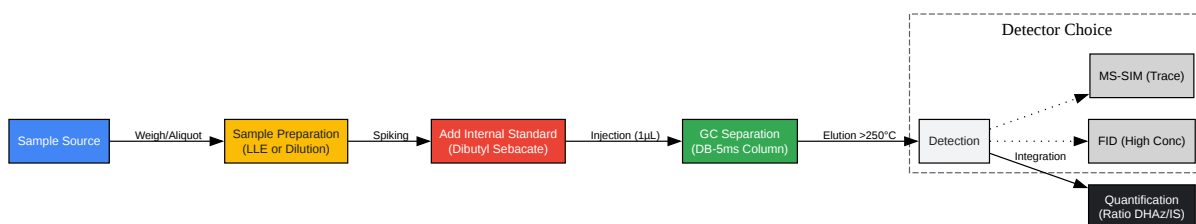
## A. Bulk Drug/Raw Material (Direct Dilution)

- Weigh 50 mg of sample into a 20 mL volumetric flask.
- Add 10 mL of Internal Standard Solution (DBS at 100 µg/mL in Hexane).
- Dilute to volume with Hexane.
- Vortex for 30 seconds. Transfer to GC vial.

## B. Aqueous Pharmaceutical Formulations (Liquid-Liquid Extraction)

- Transfer 1.0 mL of formulation into a centrifuge tube.
- Add 2.0 mL of DCM containing Internal Standard (10 µg/mL).
- Vortex vigorously for 2 minutes.
- Centrifuge at 3000 rpm for 5 minutes to separate phases.
- Transfer the lower organic layer to a clean vial.
- Add ~100 mg anhydrous  
to dry the extract.
- Transfer supernatant to GC vial for injection.

## Visualized Workflow (DOT Diagram)



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Caption: Operational workflow for **Dihexyl Azelate** analysis, highlighting the critical Internal Standard addition step prior to instrumental analysis.

## Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must be validated against the following criteria.

### Linearity & Range

Prepare calibration standards at 5 levels.

- Range: 1.0 µg/mL to 100 µg/mL (Trace); 0.1 mg/mL to 5.0 mg/mL (Bulk).
- Acceptance:

.<sup>[3]</sup><sub>[4]</sub> Relative Response Factor (RRF) RSD < 5%.<sup>[3]</sup><sub>[4]</sub>

### Accuracy (Recovery)

Spike blank matrix (e.g., placebo cream or water) at 80%, 100%, and 120% of target concentration.

- Acceptance: Mean recovery 95.0% – 105.0% for bulk; 80% – 120% for trace leachables.

### Precision<sup>[5]</sup>

- Repeatability: 6 injections of the 100% standard. RSD < 2.0% (FID) or < 5.0% (MS).
- Intermediate Precision: Different analyst/day. RSD < 3.0%.[\[5\]](#)

## Limit of Quantification (LOQ)

- GC-FID: Typically ~1-5 µg/mL (S/N > 10).
- GC-MS (SIM): Typically ~10-50 ng/mL (S/N > 10).

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Peak Tailing	Active sites in liner or column	Replace inlet liner with deactivated wool; trim column inlet by 10-20 cm.
Carryover	High boiling point of DHAz	Increase final bake-out temperature to 310°C for 5 mins; perform solvent blanks.
Baseline Drift	Column bleed at high temp	Use "MS" grade low-bleed columns (e.g., DB-5ms UI); ensure carrier gas is -free.
Poor Resolution	Co-elution with other plasticizers	Slow the oven ramp rate between 200-250°C to 2°C/min.

## References

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## Sources

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